molecular formula C9H13NO B086419 Ethanol, 2-[(3-methylphenyl)amino]- CAS No. 102-41-0

Ethanol, 2-[(3-methylphenyl)amino]-

Cat. No. B086419
CAS RN: 102-41-0
M. Wt: 151.21 g/mol
InChI Key: GZCPEUOCUUNCLZ-UHFFFAOYSA-N
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Description

“Ethanol, 2-[(3-methylphenyl)amino]-” is a chemical compound with the formula C11H17NO . It is also known by other names such as Ethanol, 2-(N-ethyl-m-toluidino)-; 2-(N-Ethyl-m-toluidino)ethanol; 2-(N-Ethyl-meta-toluidino)-ethanol; N-Hydroxyethyl-N-ethyl-m-toluidine; 3-Methyl-N-ethyl-N-β-hydroxyethylaniline; N-Ethyl-N-(2-hydroxyethyl)-m-toluidine; N-(β-Hydroxyethyl)-N-ethyl-m-toluidine; N-Ethyl-N-hydroxyethyl-meta-toluidine .


Molecular Structure Analysis

The molecular structure of “Ethanol, 2-[(3-methylphenyl)amino]-” consists of an ethanol group (2-hydroxyethyl) and a 3-methylphenyl group (a phenyl ring with a methyl group at the 3rd position) connected by an amino group .


Physical And Chemical Properties Analysis

The molecular weight of “Ethanol, 2-[(3-methylphenyl)amino]-” is 179.2588 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Peptide Synthesis

Modification of the methyl group in 2-(methylsulphonyl)ethanol to introduce amino-protective groups of the urethane type, which are labile in alkaline media, has been explored. The cleavage involves β-elimination, with the exchange of the methyl group by a phenyl group bearing a function with a negative inductive effect, leading to protecting groups with higher sensitivity to base. This is particularly useful in the context of peptide synthesis, where such protective groups are crucial (Verhart & Tesser, 2010).

Fragrance Material

2-(3-Methylphenyl) ethanol is a member of the fragrance structural group Aryl Alkyl Alcohols and is a primary alcohol used in fragrances. It belongs to a structurally diverse class that includes primary, secondary, and tertiary alkyl alcohols covalently bonded to an aryl group. This diversity allows for a wide range of applications in the fragrance industry, highlighting its importance beyond simple aromatic applications (Scognamiglio et al., 2012).

Organic Synthesis

A simple copper-catalyzed direct amination of ortho-functionalized haloarenes with sodium azide as the amino source in ethanol has been developed. This method allows for the synthesis of ortho-functionalized aromatic amines in good to excellent yields, demonstrating the compound's utility in facilitating organic synthesis through one-pot Ullmann-type coupling (Zhao, Fu, & Qiao, 2010).

Biocatalysis

The compound has been identified as a key chiral intermediate for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting. An enzyme derived from Burkholderia cenocepacia showed excellent anti-Prelog’s stereoselectivity in reducing acetophenone derivatives, making it a potential catalyst for obtaining aromatic chiral alcohols for pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

Photocatalytic Degradation

Investigations into the photocatalytic transformation of pharmaceutical agents using titanium dioxide as a photocatalyst have been conducted. This includes the degradation of micro-pollutants under simulated solar irradiation, demonstrating the compound's role in environmental remediation efforts (Sakkas et al., 2007).

Polymer Synthesis

Amino alcohols have been examined as additives for the rate enhancement and finer reaction control in the living radical polymerization of methyl methacrylate, indicating the compound's utility in material science for the synthesis of polymers with narrower molecular weight distributions (Ando et al., 2003).

properties

IUPAC Name

2-(3-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)10-5-6-11/h2-4,7,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCPEUOCUUNCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059249
Record name Ethanol, 2-[(3-methylphenyl)amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[(3-methylphenyl)amino]-

CAS RN

102-41-0
Record name 2-[(3-Methylphenyl)amino]ethanol
Source CAS Common Chemistry
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Record name m-Tolylethanolamine
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Record name m-Tolylethanolamine
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Record name Ethanol, 2-[(3-methylphenyl)amino]-
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Record name Ethanol, 2-[(3-methylphenyl)amino]-
Source EPA DSSTox
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Record name 2-m-toluidinoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.755
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Record name M-TOLYLETHANOLAMINE
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